molecular formula C13H19NO3 B1183130 N-(2-hydroxypropyl)-2-propoxybenzamide

N-(2-hydroxypropyl)-2-propoxybenzamide

Cat. No.: B1183130
M. Wt: 237.299
InChI Key: ZVSHPXCVMQXPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxypropyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide aromatic ring and a 2-hydroxypropyl group attached to the amide nitrogen.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.299

IUPAC Name

N-(2-hydroxypropyl)-2-propoxybenzamide

InChI

InChI=1S/C13H19NO3/c1-3-8-17-12-7-5-4-6-11(12)13(16)14-9-10(2)15/h4-7,10,15H,3,8-9H2,1-2H3,(H,14,16)

InChI Key

ZVSHPXCVMQXPPD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Substituents : 3-methylbenzamide core with a bulky 2-hydroxy-1,1-dimethylethyl group.
  • Key Features : The N,O-bidentate directing group enables metal coordination, making it suitable for catalytic C–H bond functionalization reactions. Spectroscopic and X-ray analyses confirm its stable conformation, which is critical for catalytic activity .
  • Contrast with Target Compound : The 3-methyl group (electron-donating) and bulkier hydroxyalkyl chain may reduce solubility compared to the 2-propoxy and 2-hydroxypropyl groups in N-(2-hydroxypropyl)-2-propoxybenzamide.
b) 2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Substituents : 2-allylsulfamoyl group on benzamide with an N-propyl chain.
  • Key Features : Sulfamoyl groups introduce strong hydrogen-bonding capacity, as shown by Hirshfeld surface analysis. DFT calculations reveal a narrow HOMO-LUMO gap (4.2 eV), indicating high reactivity. Applications focus on material science and antimicrobial studies .
  • Contrast : The sulfamoyl group enhances intermolecular interactions but may reduce metabolic stability compared to the alkoxy and hydroxyalkyl groups in the target compound.
c) N-(2-Hydroxypropyl)methacrylamide Copolymer (PK1)
  • Structure : Polymer conjugate with doxorubicin linked via a peptidyl spacer.
  • Key Features : Demonstrated prolonged plasma half-life (93 h) and tumor-targeting capabilities in clinical trials. Toxicity profiles (e.g., reduced cardiotoxicity) highlight advantages over free doxorubicin .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Benzamide Derivatives
Compound Substituents Molecular Weight (g/mol)* Key Applications Notable Features
This compound 2-propoxy, 2-hydroxypropyl ~265 (estimated) Hypothesized drug delivery Balanced hydrophilicity/lipophilicity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, 2-hydroxy-1,1-dimethylethyl ~235 (reported) Catalysis Metal-coordinating N,O-bidentate group
2-(N-allylsulfamoyl)-N-propylbenzamide 2-allylsulfamoyl, N-propyl ~294 (reported) Material science High reactivity (HOMO-LUMO gap: 4.2 eV)
PK1 (N-(2-hydroxypropyl)methacrylamide-doxorubicin) Polymer-drug conjugate ~30,000 (copolymer) Oncology Tumor-selective drug release

*Molecular weights are estimated or derived from evidence where available.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.